molecular formula C20H27N3O2 B5671602 (1S*,5R*)-3-(cyclobutylcarbonyl)-6-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5671602
M. Wt: 341.4 g/mol
InChI Key: CBGZGHKGMKDMQL-FUHWJXTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic molecules known as diazabicyclononanes, which are characterized by their complex bicyclic structures containing nitrogen atoms. These structures are of interest due to their potential applications in pharmaceuticals, particularly as ligands for nicotinic acetylcholine receptors, which are implicated in a variety of neurological conditions.

Synthesis Analysis

The synthesis of complex bicyclic molecules like this one typically involves multiple steps, including the formation of the bicyclic core through cycloaddition reactions or other cyclization methods, followed by functionalization of the core structure. For diazabicyclononanes, one common approach is the Mannich reaction or similar aminomethylation procedures to introduce nitrogen atoms into the ring system (Dotsenko, Krivokolysko, & Litvinov, 2007).

Molecular Structure Analysis

The molecular structure of diazabicyclononanes features a complex three-dimensional arrangement due to the bicyclic framework, which significantly influences its chemical properties and reactivity. X-ray crystallography and NMR spectroscopy are often employed to elucidate these structures, revealing the orientation of substituents and the overall geometry of the molecule. Such studies are crucial for understanding the interaction of these molecules with biological targets (Grishina et al., 2017).

Chemical Reactions and Properties

Diazabicyclononanes can undergo a variety of chemical reactions, including functional group transformations, ring expansion or contraction, and conjugate addition reactions. These reactions are often influenced by the steric and electronic properties of the substituents attached to the bicyclic core. The unique reactivity of these compounds makes them versatile intermediates in organic synthesis (Wang & Chiba, 2009).

properties

IUPAC Name

1-[(1S,5R)-3-(cyclobutanecarbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-pyridin-3-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c24-19(9-7-15-3-2-10-21-11-15)23-13-16-6-8-18(23)14-22(12-16)20(25)17-4-1-5-17/h2-3,10-11,16-18H,1,4-9,12-14H2/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGZGHKGMKDMQL-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC3CCC(C2)N(C3)C(=O)CCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3)C(=O)CCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.